molecular formula C9H6BrNO B099375 6-Bromoindole-3-carboxaldehyde CAS No. 17826-04-9

6-Bromoindole-3-carboxaldehyde

Cat. No. B099375
Key on ui cas rn: 17826-04-9
M. Wt: 224.05 g/mol
InChI Key: WCCLQCBKBPTODV-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

To a solution of 6-bromo-1H-indole (4 g, 20.4 mmol) in DMF (20 mL) was added Vilsmeier reagent (3.929 g, 30.6 mmol) portion-wise and the resulting mixture was stirred at rt overnight. After 45 minutes, water (100 mL) was added and the mixture was stirred at rt overnight. Water (50 mL) and 10M aqueous NaOH (10 mL) was added and the reaction was stirred at rt until a precipitate formed. The resulting solid was filtered and dried under high vacuum to give 6-bromo-1H-indole-3-carbaldehyde and used as crude for the next step. Mass Spectrum (ESI) m/e=225 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.929 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=C2[C:5]([CH:6]=[CH:7]N2)=[CH:4][CH:3]=1.[CH3:11][N+:12]([CH3:15])=CCl.[Cl-].[OH2:17].[OH-].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:10]=[C:15]2[C:5]([C:6]([CH:7]=[O:17])=[CH:11][NH:12]2)=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Name
Quantity
3.929 g
Type
reactant
Smiles
C[N+](=CCl)C.[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the reaction was stirred at rt until a precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C2C(=CNC2=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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